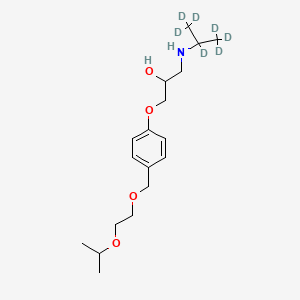

Bisoprolol-d7 Hemifumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bisoprolol-d7 Hemifumarate is a deuterated form of Bisoprolol Hemifumarate, which is a beta-1 adrenergic receptor antagonist. This compound is primarily used as an internal standard for the quantification of Bisoprolol in various analytical applications . Bisoprolol itself is a cardioselective beta-blocker used to manage cardiovascular conditions such as hypertension, angina pectoris, and heart failure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bisoprolol-d7 Hemifumarate involves the incorporation of deuterium atoms into the Bisoprolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated intermediates, followed by their reaction with appropriate reagents to form the final deuterated product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as ultra-performance liquid chromatography are employed to monitor the synthesis and ensure the quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Bisoprolol-d7 Hemifumarate undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Aplicaciones Científicas De Investigación

Bisoprolol-d7 Hemifumarate is widely used in scientific research, particularly in the fields of:

Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of Bisoprolol.

Biology: In studies involving the pharmacokinetics and metabolism of Bisoprolol.

Medicine: In clinical research to monitor the therapeutic levels of Bisoprolol in patients.

Industry: In the development and quality control of pharmaceutical formulations containing Bisoprolol

Mecanismo De Acción

Bisoprolol-d7 Hemifumarate exerts its effects by selectively and competitively blocking beta-1 adrenergic receptors. This action reduces the heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The molecular targets include beta-1 adrenergic receptors located in the heart and kidney .

Comparación Con Compuestos Similares

Atenolol: Another beta-1 selective adrenergic antagonist used for similar cardiovascular conditions.

Metoprolol: A beta-1 selective adrenergic antagonist with similar therapeutic applications.

Nebivolol: A beta-1 selective adrenergic antagonist with additional vasodilatory properties.

Uniqueness: Bisoprolol-d7 Hemifumarate is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of Bisoprolol levels is critical .

Actividad Biológica

Bisoprolol-d7 hemifumarate is a deuterium-labeled derivative of bisoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily utilized in pharmacological research due to its enhanced stability and metabolic tracking capabilities, which facilitate detailed pharmacokinetic studies. The biological activity of bisoprolol-d7 focuses on its interaction with beta-1 adrenergic receptors, which play a crucial role in cardiovascular physiology.

This compound selectively antagonizes the beta-1 adrenergic receptors (β1-ARs) over beta-2 adrenergic receptors (β2-ARs). The binding affinity of bisoprolol-d7 for β1-ARs is characterized by a Ki value of approximately 25 nM, while its affinity for β2-ARs is significantly lower at about 480 nM . This selectivity is critical for reducing heart rate and myocardial contractility without the side effects associated with non-selective beta-blockers.

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates several key characteristics:

- Absorption : Following oral administration, bisoprolol is almost completely absorbed with a bioavailability of about 90% due to minimal first-pass metabolism .

- Distribution : The volume of distribution is approximately 3.5 L/kg, with plasma protein binding around 30% .

- Elimination : The elimination half-life ranges from 9 to 12 hours, allowing for once-daily dosing .

Biological Activity

The biological activity of bisoprolol-d7 has been assessed in various studies, highlighting its effectiveness in managing hypertension and heart failure. In a clinical trial involving patients with essential hypertension, a daily dose of 2.5 mg resulted in significant reductions in both clinic blood pressure and heart rate after six weeks . The results indicated an average decrease of 14.3 mmHg in systolic blood pressure and 8.4 mmHg in diastolic blood pressure, alongside a reduction in heart rate by approximately 6.3 BPM (P < 0.01) .

Comparative Analysis

To better understand the unique properties of bisoprolol-d7, it can be compared to other beta-blockers:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Atenolol | Similar | Antihypertensive | Less lipid-soluble |

| Metoprolol | Similar | Antihypertensive | More lipophilic; used for heart failure |

| Carvedilol | Different | Antihypertensive | Non-selective; also blocks alpha receptors |

| Nebivolol | Similar | Antihypertensive | Unique nitric oxide-mediated vasodilation |

The deuterium labeling in bisoprolol-d7 enhances its utility for metabolic studies without significantly altering its pharmacological properties, making it valuable for research applications .

Case Studies

A notable case study examined the pharmacogenetic factors affecting the response to bisoprolol treatment. In this study, genetic polymorphisms related to CYP2D6 and CYP3A5 were analyzed among patients receiving bisoprolol. The findings indicated that these polymorphisms did not significantly impact blood pressure or heart rate responses to the drug . This suggests that genetic variability may not play a critical role in the efficacy of this compound.

Propiedades

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i1D3,2D3,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYCDWMUTMEGQY-HSNISVEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.